1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone
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Overview
Description
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a hydroxy-methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Coupling with the Ethanone Moiety: The final step involves coupling the pyrrolidine-fluorophenyl intermediate with a hydroxy-methoxyphenyl ethanone derivative through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenylpyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone: The fluorine atom is positioned differently, potentially altering its interaction with biological targets.
Uniqueness
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties and interactions with biological molecules. This uniqueness can lead to distinct pharmacological profiles and applications compared to similar compounds.
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-24-18-9-13(5-6-17(18)22)10-19(23)21-8-7-15(12-21)14-3-2-4-16(20)11-14/h2-6,9,11,15,22H,7-8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNHQLWGVUIOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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